Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-
Overview
Description
Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon that has been extensively studied due to its potential as a chemotherapeutic agent. This compound is known to exhibit potent cytotoxic effects against a variety of cancer cell lines and has been shown to induce apoptosis in these cells.
Mechanism Of Action
The mechanism of action of dibenz(a,j)acridine, 1,2,3,4-tetrahydro- is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is important for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, which is believed to be the mechanism by which dibenz(a,j)acridine, 1,2,3,4-tetrahydro- exhibits its cytotoxic effects.
Biochemical and Physiological Effects:
Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, as well as inhibit the growth and proliferation of these cells. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using dibenz(a,j)acridine, 1,2,3,4-tetrahydro- in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a useful tool for studying the mechanisms of cell death and DNA damage in cancer cells. However, one limitation of using this compound is its potential toxicity to normal cells, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on dibenz(a,j)acridine, 1,2,3,4-tetrahydro-. One area of interest is the development of more selective inhibitors of topoisomerase II, which may have fewer side effects than current chemotherapy drugs. Another area of interest is the development of combination therapies that use dibenz(a,j)acridine, 1,2,3,4-tetrahydro- in combination with other drugs to enhance its cytotoxic effects. Finally, there is interest in studying the anti-inflammatory effects of dibenz(a,j)acridine, 1,2,3,4-tetrahydro- in more detail, as this may have potential applications for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of dibenz(a,j)acridine, 1,2,3,4-tetrahydro- can be achieved through a variety of methods. One common method involves the reaction of 1,2,3,4-tetrahydroacridine with benzaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,2,3,4-tetrahydroacridine with benzoquinone in the presence of a palladium catalyst.
Scientific Research Applications
Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- has been extensively studied for its potential as a chemotherapeutic agent. It has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis in these cells, which is a programmed cell death process that is important for preventing the growth and spread of cancer cells.
properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3,5,7,9-13H,2,4,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGUMYHLLGAGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147146 | |
Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |
CAS RN |
105467-77-4 | |
Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.